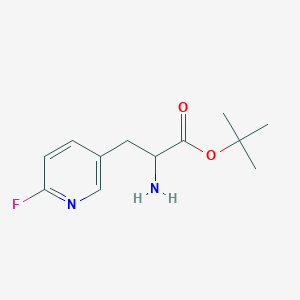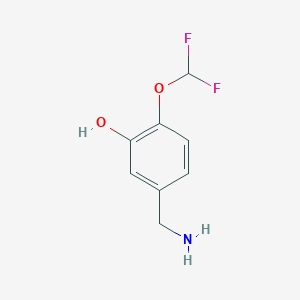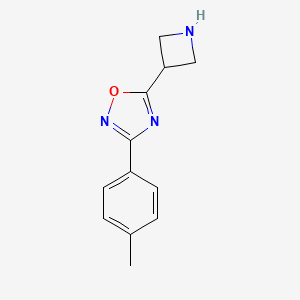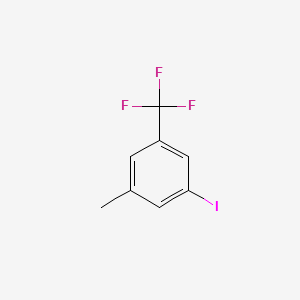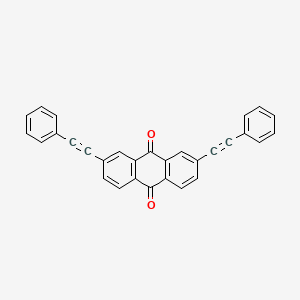
2,7-Bis(phenylethynyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(phenylethynyl)anthracene-9,10-dione is an organic compound belonging to the anthracene family. It is characterized by the presence of two phenylethynyl groups attached to the 2 and 7 positions of the anthracene core, with a dione functionality at the 9 and 10 positions. This compound is notable for its unique photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(phenylethynyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Sonogashira Coupling Reaction: The phenylethynyl groups are introduced via a Sonogashira coupling reaction. This involves the reaction of anthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods, such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(phenylethynyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to dihydroxy groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photoluminescence properties.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The compound exerts its effects primarily through its photophysical properties. Upon absorption of light, it undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as bioimaging and sensing. The molecular targets and pathways involved depend on the specific application, but generally involve interactions with biological molecules or electronic materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Lacks the dione functionality, resulting in different photophysical properties.
2,6-Bis(phenylethynyl)anthracene: Similar structure but with phenylethynyl groups at different positions, affecting its electronic properties.
Anthracene-9,10-dione: The parent compound without phenylethynyl groups, used as a starting material for synthesis.
Uniqueness
2,7-Bis(phenylethynyl)anthracene-9,10-dione is unique due to the combination of phenylethynyl groups and dione functionality, which imparts distinct photophysical and chemical properties. This makes it particularly useful in applications requiring strong fluorescence and specific electronic characteristics.
Eigenschaften
CAS-Nummer |
770237-08-6 |
|---|---|
Molekularformel |
C30H16O2 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
2,7-bis(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H16O2/c31-29-25-17-15-23(13-11-21-7-3-1-4-8-21)19-27(25)30(32)28-20-24(16-18-26(28)29)14-12-22-9-5-2-6-10-22/h1-10,15-20H |
InChI-Schlüssel |
UCJWVXQAILJQBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![2-(3-Methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13124421.png)

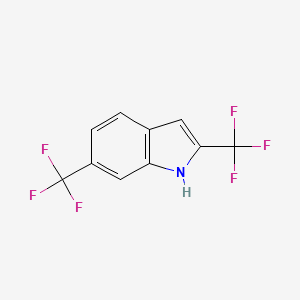

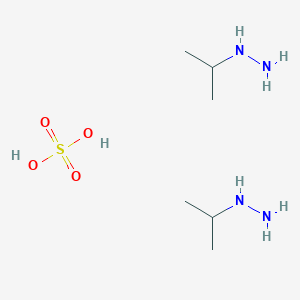
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
